Cas no 147621-19-0 (6-(Pyridin-3-yl)-1H-indole)

6-(Pyridin-3-yl)-1H-indole 化学的及び物理的性質
名前と識別子
-
- 6-(Pyridin-3-yl)-1H-indole
- 1H-Indole,6-(3-pyridinyl)-
- 6-Pyridin-3-yl-1H-indole
- 6-(3-pyridinyl)-1H-indole
- 6-(3-pyridinyl)indole
- ACMC-1CB1V
- AG-D-92766
- CTK4C5494
- SureCN7497614
- CHEMBL4175955
- SB33733
- FT-0650966
- CS-0446945
- 147621-19-0
- FUNQPHBGDXAVGZ-UHFFFAOYSA-N
- A808670
- DTXSID50439947
- AKOS006292662
- SCHEMBL7497614
- DB-007186
- HS-4135
-
- インチ: InChI=1S/C13H10N2/c1-2-12(9-14-6-1)11-4-3-10-5-7-15-13(10)8-11/h1-9,15H
- InChIKey: FUNQPHBGDXAVGZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CN=C1)C2=CC3=C(C=C2)C=CN3
計算された属性
- せいみつぶんしりょう: 194.08400
- どういたいしつりょう: 194.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 28.7Ų
じっけんとくせい
- 密度みつど: 1.211
- ふってん: 420.1°C at 760 mmHg
- フラッシュポイント: 192.9°C
- 屈折率: 1.688
- PSA: 28.68000
- LogP: 3.22990
6-(Pyridin-3-yl)-1H-indole セキュリティ情報
6-(Pyridin-3-yl)-1H-indole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-(Pyridin-3-yl)-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A199000227-1g |
6-(Pyridin-3-yl)-1H-indole |
147621-19-0 | 98% | 1g |
999.60 USD | 2021-06-01 | |
Chemenu | CM147185-1g |
6-Pyridin-3-yl-1H-indole |
147621-19-0 | 95% | 1g |
$*** | 2023-03-31 | |
Chemenu | CM147185-1g |
6-Pyridin-3-yl-1H-indole |
147621-19-0 | 95% | 1g |
$729 | 2021-08-05 | |
Ambeed | A325489-1g |
6-(Pyridin-3-yl)-1H-indole |
147621-19-0 | 95+% | 1g |
$590.0 | 2024-04-23 |
6-(Pyridin-3-yl)-1H-indole 関連文献
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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7. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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10. Calmagite dyeoxidation using in situ generated hydrogen peroxide catalysed by manganese(ii) ionsTippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
6-(Pyridin-3-yl)-1H-indoleに関する追加情報
Introduction to 6-(Pyridin-3-yl)-1H-indole (CAS No. 147621-19-0)
6-(Pyridin-3-yl)-1H-indole, identified by its Chemical Abstracts Service number CAS No. 147621-19-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. This compound belongs to the class of indole derivatives, which are well-documented for their role in various biological processes and therapeutic applications. The presence of a pyridine moiety at the 3-position of the indole ring introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The structural combination of indole and pyridine in 6-(Pyridin-3-yl)-1H-indole creates a molecule with potential interactions across multiple biological targets. Indole derivatives are well-known for their involvement in neurotransmitter synthesis, immune modulation, and anti-inflammatory responses, while pyridine-based compounds often exhibit properties such as kinase inhibition and receptor binding. The synergistic effects of these two moieties make 6-(Pyridin-3-yl)-1H-indole a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel therapeutic agents based on indole-pyridine hybrids. These compounds have shown promise in preclinical studies as modulators of various signaling pathways implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases. The structural flexibility of 6-(Pyridin-3-yl)-1H-indole allows for facile modifications at both the indole and pyridine rings, enabling the optimization of pharmacokinetic properties and target specificity.
One of the most compelling aspects of 6-(Pyridin-3-yl)-1H-indole is its potential as an anti-cancer agent. Studies have demonstrated that indole derivatives can induce apoptosis in cancer cells by modulating key cellular pathways such as the PI3K/Akt and MAPK signaling cascades. The pyridine substituent further enhances this potential by facilitating interactions with intracellular targets involved in cancer progression. Recent research has highlighted the ability of 6-(Pyridin-3-yl)-1H-indole to inhibit the growth of several cancer cell lines by disrupting microtubule formation and inducing cell cycle arrest.
Another area where 6-(Pyridin-3-yl)-1H-indole has shown promise is in the treatment of neurodegenerative diseases. The indole moiety is known to have neuroprotective properties, and studies have suggested that it can mitigate oxidative stress and inflammation associated with conditions such as Alzheimer's disease and Parkinson's disease. The pyridine component may enhance these effects by interacting with neurotransmitter receptors, thereby improving cognitive function. Preliminary findings indicate that 6-(Pyridin-3-yl)-1H-indole can attenuate neurotoxicity in models of neurodegeneration, making it a potential therapeutic candidate for these debilitating conditions.
The synthesis of 6-(Pyridin-3-yl)-1H-indole involves multi-step organic reactions that typically include condensation, cyclization, and functional group transformations. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the indole-pyridine core structure efficiently.
From a pharmacological perspective, the bioavailability and metabolic stability of 6-(Pyridin-3-yl)-1H-indole are critical factors that influence its clinical efficacy. Research efforts have focused on optimizing these properties through structural modifications. For instance, introducing lipophilic groups at strategic positions can enhance membrane permeability, while polar functional groups can improve solubility in aqueous environments. These modifications aim to achieve a balance between potency and pharmacokinetic profiles, ensuring that the compound reaches its target sites effectively.
The role of computational chemistry in the study of 6-(Pyridin-3-yl)-1H-indole cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities, identifying potential drug-target interactions, and optimizing molecular structures for improved activity. These computational approaches complement experimental data by providing insights into the molecular mechanics of drug-receptor interactions, thereby expediting the drug discovery process.
In conclusion, 6-(Pyridin-3-yl)-1H-indole (CAS No. 147621-19-0) represents a significant advancement in medicinal chemistry due to its unique structural features and multifaceted biological activities. Its potential applications in oncology, neurology, and other therapeutic areas make it a compelling subject for further research. As our understanding of biological pathways continues to evolve, compounds like 6-(Pyridin-3-yl)-1H-indole will play an increasingly important role in developing innovative treatments for human diseases.
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